3-(3-Chlorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
3-[(3-chlorophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chlorophenyl group, a dioxoquinazoline core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and the quinazoline intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation and Carboxylation: The final steps involve oxidation of the intermediate to introduce the dioxo groups and carboxylation to form the carboxylic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
3-[(3-chlorophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-bromophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid
- 3-[(3-methylphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid
- 3-[(3-fluorophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Uniqueness
The uniqueness of 3-[(3-chlorophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid lies in its specific substitution pattern and the presence of the chlorophenyl group
Properties
Molecular Formula |
C16H11ClN2O4 |
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Molecular Weight |
330.72 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O4/c17-11-3-1-2-9(6-11)8-19-14(20)12-5-4-10(15(21)22)7-13(12)18-16(19)23/h1-7H,8H2,(H,18,23)(H,21,22) |
InChI Key |
IHSLQWLKDUFMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Origin of Product |
United States |
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